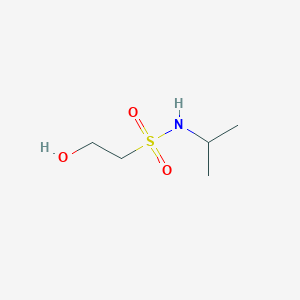

2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

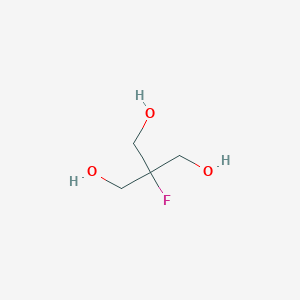

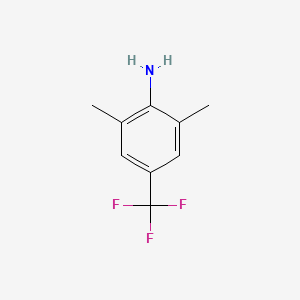

“2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide” is a chemical compound with the molecular formula C5H13NO3S . It has a molecular weight of 167.23 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of sulfonamides like “this compound” typically involves the reaction of amines with sulfonyl chlorides . Various methods have been developed to improve the efficiency and selectivity of these reactions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfonamide group attached to a 2-hydroxypropane group . The presence of the sulfonamide group is likely to influence the chemical properties and reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources. It is known that the compound has a molecular weight of 167.23 , but other properties such as boiling point and density are not specified .Scientific Research Applications

Synthesis and Surface-Active Properties

Research has been conducted on the synthesis and characterization of sulfobetaine-type zwitterionic gemini surfactants, which are related to the compound . These surfactants have been examined for their equilibrium and dynamic surface tension, dynamic light-scattering, and pyrene fluorescence spectroscopy techniques, highlighting their physicochemical properties and potential applications in surface chemistry (Yoshimura et al., 2006).

Radiolabeling and PET Probe Construction

Vinyl sulfones, including compounds similar to 2-hydroxy-N-(propan-2-yl)ethane-1-sulfonamide, have been developed for efficient radiolabeling reactions, serving as versatile agents for the construction of PET probes. This research highlights their chemoselective labeling capabilities and potential for cell tracking applications, as well as their ability to cross the blood-brain barrier (Zhang et al., 2020).

Organic Synthesis and Catalysis

The compound and its derivatives have been explored in the context of organic synthesis and catalysis. For instance, copper/silver-mediated cascade reactions for the construction of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates demonstrate the synthetic versatility of these compounds in generating complex organic structures under mild conditions (Li & Liu, 2014).

Antimicrobial Evaluation

Some new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This research indicates the potential of sulfonate derivatives in medicinal chemistry, particularly in the development of new antimicrobial agents (Fadda et al., 2016).

Methane Biosynthesis and Inhibition

Studies on coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum provide insights into methane biosynthesis and the potential to influence this process through chemical intervention. This research is relevant for understanding and potentially manipulating microbial methane production (Gunsalus et al., 1978).

properties

IUPAC Name |

2-hydroxy-N-propan-2-ylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO3S/c1-5(2)6-10(8,9)4-3-7/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYRIQNNRMJXNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2826549.png)

![3-fluoro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2826552.png)

![2-(methylthio)-1H-benzo[d]imidazole hydroiodide](/img/structure/B2826555.png)

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2826560.png)

![Tert-butyl 4-(methoxymethyl)-4-[(prop-2-enoylamino)methyl]piperidine-1-carboxylate](/img/structure/B2826569.png)

![3-[3-(2-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2826571.png)